5-(Bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one

Nucleophilic substitution Leaving-group ability Synthetic intermediate

This oxazolidinone building block offers a strategic advantage: the C-5 bromomethyl group is a superior electrophilic handle—10–50× more reactive than Cl in SN2 displacements—enabling rapid diversification with amines, thiols, alcohols, and carbanions. The N-3 cyclohexyl group provides controlled lipophilicity (ΔlogP ≈ 1.1–1.5) and steric bulk for systematic SAR. ≥95% purity. Ideal for agrochemical candidates within US 5,278,179 structural space and methodology benchmarking.

Molecular Formula C10H16BrNO2
Molecular Weight 262.147
CAS No. 1564635-91-1
Cat. No. B2548007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one
CAS1564635-91-1
Molecular FormulaC10H16BrNO2
Molecular Weight262.147
Structural Identifiers
SMILESC1CCC(CC1)N2CC(OC2=O)CBr
InChIInChI=1S/C10H16BrNO2/c11-6-9-7-12(10(13)14-9)8-4-2-1-3-5-8/h8-9H,1-7H2
InChIKeyBIMDAYKKEYIFRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one (CAS 1564635-91-1): Chemical Identity and Procurement Baseline


5-(Bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one (CAS 1564635-91-1, molecular formula C10H16BrNO2, molecular weight 262.14 g·mol⁻¹) is a synthetic oxazolidin-2-one derivative featuring a bromomethyl substituent at the C-5 position and a cyclohexyl group at the N-3 position . It is listed under MDL number MFCD26929976 and is commercially available from specialist chemical suppliers with a typical purity specification of ≥95% . The compound belongs to the broader oxazolidinone class, whose members are recognized for their capacity to inhibit bacterial protein synthesis via binding to the 23S rRNA of the 50S ribosomal subunit [1]. Its primary utility is as a versatile electrophilic building block and synthetic intermediate in medicinal chemistry and agrochemical research programs .

Why Generic Substitution Is Inadvisable for 5-(Bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one (CAS 1564635-91-1)


Within the 5-(halomethyl)-3-cyclohexyl-oxazolidin-2-one series, the choice of halogen at C-5 and the nature of the N-3 substituent critically determine reactivity, physicochemical profile, and synthetic trajectory. The bromomethyl group exhibits substantially higher leaving-group ability than the chloromethyl analog (Δ leaving ability: bromide >> chloride in SN2 reactions), directly impacting nucleophilic substitution rates and functionalization efficiency [1]. Removing or replacing the cyclohexyl N-substituent alters lipophilicity (estimated ΔlogP ≈ 1.5–2.0 units versus the N-unsubstituted analog) and steric environment around the oxazolidinone ring, which influences both reactivity and downstream biological target interactions . Furthermore, the 5-bromomethyl-3-cyclohexyl substitution pattern distinguishes this compound from the clinically relevant 5-acetamidomethyl-3-aryl oxazolidinones (e.g., linezolid), making it a chemically distinct intermediate rather than a direct bioisostere [2]. Substituting an analog without verifying these parameters risks altered reaction kinetics, different solubility profiles, and unpredictable SAR outcomes. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for 5-(Bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one (CAS 1564635-91-1)


Bromomethyl vs. Chloromethyl Leaving-Group Reactivity: Implications for Synthetic Efficiency in SN2 Functionalization of 5-(Halomethyl)-3-cyclohexyl-oxazolidin-2-ones

The bromomethyl group at C-5 in 5-(bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one provides superior leaving-group ability relative to the chloromethyl analog (CAS 26384-66-7). In alkyl halide SN2 reactivity series, bromide departs approximately 10–50× faster than chloride under identical conditions, a principle established in physical organic chemistry and exploited in oxazolidinone synthetic methodology [1]. US Patent 5,162,354 explicitly describes the 5-halomethyl-2-oxazolidinone scaffold wherein the bromomethyl variant generates the reactive electrophilic center more efficiently than the chloromethyl counterpart for nucleophilic displacement with amines, thiols, and alkoxides [2]. This differential reactivity translates directly to higher synthetic throughput and reduced reaction times in medicinal chemistry campaigns.

Nucleophilic substitution Leaving-group ability Synthetic intermediate

Molecular Weight and Physicochemical Differentiation: 5-(Bromomethyl)-3-cyclohexyl- vs. 3-Cyclohexyl-1,3-oxazolidin-2-one (Parent Compound)

Relative to the parent 3-cyclohexyl-1,3-oxazolidin-2-one (CAS 55390-61-9, MW 169.22 g·mol⁻¹), introduction of the bromomethyl group at C-5 increases molecular weight by 92.92 g·mol⁻¹ (to 262.14 g·mol⁻¹) and fundamentally alters the physicochemical profile . The parent compound has a calculated logP of approximately 1.71, whereas the bromomethyl derivative has an estimated logP of approximately 2.8–3.2 (based on fragmental calculation methods including the Hansch-Leo approach for halogen and methylene contributions) [1]. This represents an approximate ΔlogP of +1.1 to +1.5, indicating substantially higher lipophilicity that affects membrane permeability, solubility, and chromatographic behavior.

Physicochemical properties Molecular weight LogP differentiation

N-3 Cyclohexyl vs. N-3 Aryl Pharmacophore Differentiation: Impact on Antibacterial Target Engagement in Oxazolidinone Series

The N-3 cyclohexyl group in 5-(bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one represents a distinct pharmacophoric element compared to the N-3 aryl substituents found in clinically advanced oxazolidinones such as linezolid (N-3: 3-fluoro-4-morpholinylphenyl) [1]. Oxazolidinone antibacterial activity requires specific N-aryl substitution for high-affinity binding to the 23S rRNA of the bacterial 50S ribosomal subunit; N-alkyl (including cyclohexyl) substitution generally yields reduced ribosomal affinity [2]. This positions the cyclohexyl-containing compound as a synthetic intermediate or scaffold for further elaboration rather than a direct antibacterial candidate. In agrochemical contexts, however, US Patent 5,278,179 specifically claims substituted oxazolidinones wherein the N-substituent may be cyclohexyl for pesticidal applications, indicating a distinct application domain from medicinal antibacterial use [3].

Oxazolidinone antibacterial N-substitution SAR Ribosomal binding

Bromomethyl Electrophilic Handle: Differential Synthetic Utility Relative to Non-Halomethyl Oxazolidinone Intermediates

The bromomethyl substituent at C-5 provides a chemically addressable electrophilic handle that is absent in the parent 3-cyclohexyl-1,3-oxazolidin-2-one (CAS 55390-61-9). This handle enables direct diversification through nucleophilic displacement (SN2), cross-coupling, and heterocycle construction reactions . In contrast, the parent compound lacks a functionalizable C-5 substituent and requires additional synthetic steps (e.g., lithiation or directed C-H activation) to introduce substitution at this position. Patent literature on related 5-halomethyl-2-oxazolidinones describes their utility in forming N-substituted ureas via nucleophilic ring-opening, a transformation inaccessible with the unsubstituted scaffold . The combination of the C-5 electrophilic center with the N-3 cyclohexyl group creates a bifunctional building block that can be sequentially elaborated at two distinct positions.

Synthetic building block Electrophilic handle Oxazolidinone functionalization

Commercial Availability and Purity Benchmarking: 5-(Bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one vs. Broader 5-(Halomethyl)oxazolidinone Series

5-(Bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one (CAS 1564635-91-1) is stocked as a catalog item by Biosynth (product Ref. 3D-PMC63591) with a minimum purity specification of 95% . The chloromethyl analog (CAS 26384-66-7, MW 217.69 g·mol⁻¹) is also commercially available at 95% purity through AKSci, but its lower molecular weight and distinct halogen identity make it non-interchangeable for applications requiring bromide-specific reactivity . Compared to the N-unsubstituted 5-(bromomethyl)-1,3-oxazolidin-2-one (CAS 51337-32-7, MW 180.00 g·mol⁻¹), the target compound offers a 46% higher molecular weight and distinct lipophilicity due to the cyclohexyl group, enabling different compound library design strategies [1].

Commercial availability Purity specification Procurement benchmarking

Oxazolidinone Class-Level Antibacterial Mechanism: Contextual Differentiation of 5-(Bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one from Established Oxazolidinone Antibiotics

The oxazolidinone pharmacophore exerts antibacterial activity through competitive binding to the 23S rRNA of the 50S ribosomal subunit, inhibiting the formation of the 70S initiation complex [1]. Residues U2113, A2114, U2118, A2119, and C2153 in domain V of 23S rRNA are critical for oxazolidinone binding [1]. Clinically validated oxazolidinones such as linezolid (MIC90 = 2–4 µg/mL against MRSA) possess an N-aryl substituent essential for ribosomal affinity, a C-5 acetamidomethyl group, and (S)-configuration at C-5 [2]. The target compound 5-(bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one, bearing a bromomethyl electrophile rather than an acetamidomethyl group and an N-cyclohexyl rather than N-aryl substituent, is structurally positioned as a synthetic intermediate for constructing the antibacterial pharmacophore rather than as a direct antibacterial agent itself [3]. This class-level mechanistic context distinguishes its application from end-use antibacterial screening hits.

Oxazolidinone mechanism of action 23S rRNA binding Antibacterial pharmacophore

Recommended Research and Industrial Application Scenarios for 5-(Bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one (CAS 1564635-91-1)


Medicinal Chemistry: Electrophilic Building Block for Parallel Synthesis of Oxazolidinone-Derived Compound Libraries

The bromomethyl electrophilic handle at C-5 enables rapid diversification via nucleophilic displacement with amine, thiol, alcohol, and carbanion nucleophiles. With bromide serving as a superior leaving group (approximately 10–50× faster than chloride in SN2 displacement), the compound supports efficient parallel synthesis workflows where reaction completion time and conversion yield are critical [1]. The N-3 cyclohexyl group provides steric bulk and lipophilicity that can be systematically varied across library members when combined with different nucleophiles at the C-5 position. This application is supported by the general utility of 5-halomethyl-2-oxazolidinones as versatile synthetic intermediates documented in patent US 5,162,354 [2].

Agrochemical Lead Discovery: Scaffold for Substituted Oxazolidinone Pesticide Candidates

US Patent 5,278,179 (issued to Bayer AG) specifically claims substituted oxazolidinones wherein the N-substituent may be cyclohexyl and the C-5 position may bear halomethyl groups for use as pesticides, particularly as phytopathogenic fungicides [3]. The combination of N-cyclohexyl and C-5-bromomethyl precisely matches the substitution pattern generically described in the patent, positioning this compound as a key intermediate for synthesizing and evaluating novel agrochemical candidates within this claimed structural space. The bromomethyl group can be further elaborated to introduce heterocyclic moieties known to enhance fungicidal activity.

Synthetic Methodology Development: Bifunctional Oxazolidinone Template for Sequential Functionalization Studies

The compound serves as an ideal substrate for developing and benchmarking new synthetic methodologies due to its two distinct reactive sites: the electrophilic C-5 bromomethyl group (amenable to SN2, metal-catalyzed cross-coupling, and nucleophilic ring-opening) and the relatively inert N-3 cyclohexyl group (providing a stable, lipophilic anchor) . This bifunctional character allows researchers to systematically study chemo- and regioselective transformations. The commercial availability of the compound at defined purity (≥95%) from Biosynth ensures experimental reproducibility across laboratories .

Physicochemical Property Studies: Lipophilicity Probe for Oxazolidinone SAR Campaigns

With an estimated logP approximately 1.1–1.5 units higher than the parent 3-cyclohexyl-1,3-oxazolidin-2-one (calculated logP = 1.71), this compound can serve as a lipophilic reference point in systematic SAR studies exploring the impact of C-5 substitution on membrane permeability, metabolic stability, and off-target binding [4]. The N-cyclohexyl-5-bromomethyl substitution pattern represents a distinct physicochemical quadrant (high lipophilicity, moderate molecular weight, electrophilic reactivity) that complements other members of an oxazolidinone-focused compound collection, enabling multi-parameter optimization efforts.

Quote Request

Request a Quote for 5-(Bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.